molecular formula C22H22N4O4 B7705892 N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B7705892
M. Wt: 406.4 g/mol
InChI Key: RMQXYVDDAFEZMK-UHFFFAOYSA-N
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Description

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound featuring a unique combination of functional groups. This compound includes an oxadiazole ring, a pyrrolidine ring, and various substituents that contribute to its distinct chemical properties. The presence of these heterocyclic structures makes it an interesting subject for research in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-3-19-24-22(30-25-19)17-6-4-5-7-18(17)23-21(28)14-12-20(27)26(13-14)15-8-10-16(29-2)11-9-15/h4-11,14H,3,12-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQXYVDDAFEZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclodehydration of N-[(2-aminobenzoyl)oxy]benzimidamide in the presence of a base such as NaOH in DMSO . This reaction forms the oxadiazole ring, which is then further functionalized to introduce the ethyl group at the 3-position.

The pyrrolidine ring is synthesized separately, often starting from a suitable precursor such as 4-methoxybenzaldehyde. The aldehyde undergoes a series of reactions, including condensation and cyclization, to form the pyrrolidine ring with the desired substituents. The final step involves coupling the oxadiazole and pyrrolidine intermediates through an amide bond formation, typically using coupling reagents like EDCI or DCC under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or PCC can be used under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Halogenating agents like NBS for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the oxadiazole ring could lead to various reduced heterocycles.

Scientific Research Applications

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, often used in medicinal chemistry.

    Methoxyphenyl Compounds: Molecules containing a methoxy group on a phenyl ring, known for their biological activities.

Uniqueness

N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

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